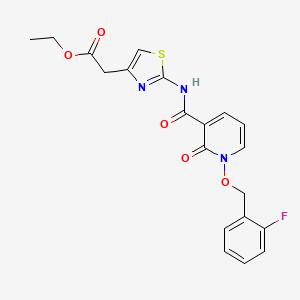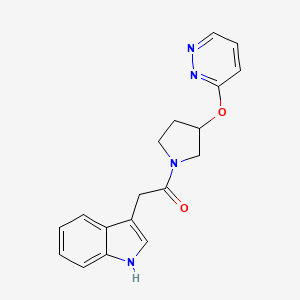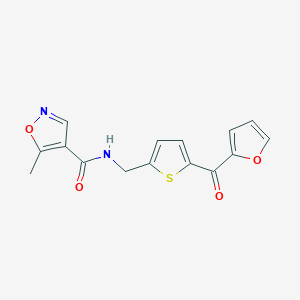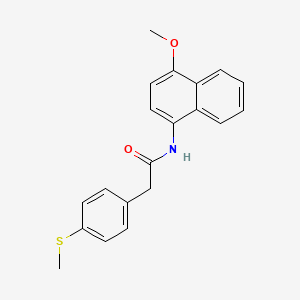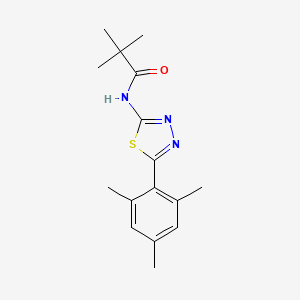![molecular formula C18H25FN2OS B3008204 3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2415511-81-6](/img/structure/B3008204.png)
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as F-Phenibut, and it belongs to the family of phenibut derivatives. Phenibut is a GABA analogue that is widely used as a nootropic and anxiolytic agent. F-Phenibut is a modified version of phenibut that has a fluorine atom attached to the phenyl ring, which enhances its pharmacological properties.
作用機序
F-Phenibut exerts its pharmacological effects by binding to GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability. F-Phenibut enhances GABAergic neurotransmission by binding to GABA receptors and increasing the release of GABA. This leads to a decrease in neuronal activity and a reduction in anxiety and stress.
Biochemical and Physiological Effects
F-Phenibut has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and stress levels, improve mood, and enhance cognitive function. F-Phenibut has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of F-Phenibut is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying GABAergic neurotransmission and its role in various physiological and pathological conditions. However, F-Phenibut is not without limitations. Its high potency can make it difficult to study its effects at lower concentrations, and its potential for abuse and dependence must be taken into consideration when using it in laboratory experiments.
将来の方向性
There are several potential future directions for research on F-Phenibut. One area of interest is its potential use in the treatment of anxiety disorders and depression. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is its potential use as a cognitive enhancer. Future studies should focus on the mechanisms underlying its cognitive-enhancing effects and its potential use in the treatment of cognitive impairment. Additionally, further research is needed to determine the long-term effects of F-Phenibut use and its potential for abuse and dependence.
合成法
The synthesis of F-Phenibut involves the reaction of 2-fluorophenylacetic acid with thiolane-3-carboxylic acid to form 2-fluorophenylthioacetic acid. The resulting compound is then reacted with 1,4-diazepane to form F-Phenibut. The synthesis of F-Phenibut has been optimized to improve yield and purity, and it can be performed using standard laboratory techniques.
科学的研究の応用
F-Phenibut has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, nootropic, and neuroprotective properties. F-Phenibut has been investigated for its potential use in the treatment of anxiety disorders, depression, and cognitive impairment. It has also been studied for its ability to enhance cognitive function and memory.
特性
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRDGYFXSAHLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
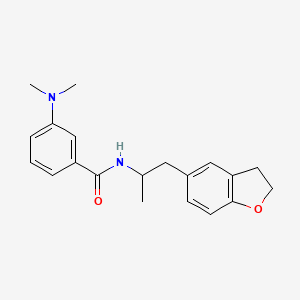
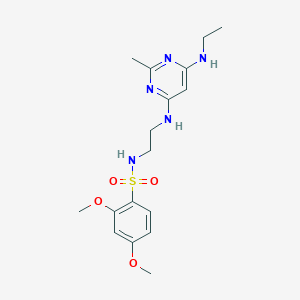
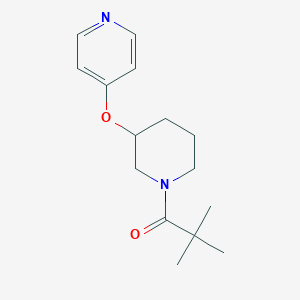
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)
